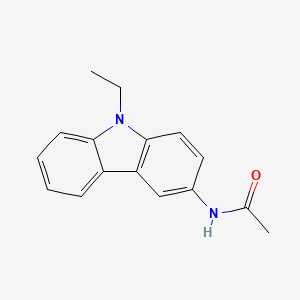

N-(9-ethyl-9H-carbazol-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(9-ethylcarbazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-3-18-15-7-5-4-6-13(15)14-10-12(17-11(2)19)8-9-16(14)18/h4-10H,3H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRJFMWWBYTJKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)C)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989518 | |

| Record name | N-(9-Ethyl-9H-carbazol-3-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6954-68-3 | |

| Record name | NSC67710 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(9-Ethyl-9H-carbazol-3-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ACETAMIDO-9-ETHYLCARBAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of N-(9-ethyl-9H-carbazol-3-yl)acetamide can be contextualized by comparing it to analogous carbazole-acetamide derivatives. Below is a detailed analysis:

Structural Analogues and Antimicrobial Activity

Key Observations :

- Mercapto-heterocyclic modifications (e.g., triazole or tetrazole) significantly enhance antifungal activity, as seen in Compounds 11 and 12. These derivatives match ketoconazole’s efficacy against Candida species .

- Methoxy groups () improve solubility and bioavailability, enhancing antibacterial potency compared to the parent compound.

Anticancer and Anti-Proliferative Analogues

Carbazole-acetamide derivatives with 1,3,4-oxadiazole or piperazine moieties exhibit notable anti-proliferative activity. For example:

- 5-[(9H-Carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines () show inhibitory effects on the MCF7 breast cancer cell line (IC₅₀ values < 10 µM) .

- N-(3-(1,2,3,4-Tetrahydrocarbazol-9-yl)phenyl)acetamide derivatives () demonstrate antitumor activity through mechanisms involving tubulin polymerization inhibition .

Comparison :

- The parent compound lacks direct anticancer data, but its structural flexibility allows integration of pharmacophores like oxadiazole or tetrahydrocarbazole, which are critical for cytotoxicity.

Anti-Inflammatory and Immunomodulatory Analogues

Structural-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., bromo, nitro) at meta/para positions enhance receptor binding and anti-inflammatory effects .

Q & A

Q. What are the common synthetic routes for preparing N-(9-ethyl-9H-carbazol-3-yl)acetamide?

The synthesis typically involves functionalizing the carbazole core at the 3-position. A key intermediate is 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide, which can react with nucleophiles (e.g., phenols, amines) under reflux conditions. For example, reacting with substituted phenols in the presence of a base (e.g., triethylamine) yields phenoxyacetamide derivatives . Temperature control (~100°C) and solvent selection (e.g., dichloromethane) are critical for optimizing yields. Purification often involves column chromatography using hexane/ethyl acetate gradients .

Q. How is the structural integrity of N-(9-ethyl-9H-carbazol-3-yl)acetamide validated post-synthesis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL and ORTEP-3 are used for refinement and visualization, with validation tools (e.g., PLATON) checking for geometric anomalies. For example, a monoclinic P21/c space group was confirmed for a related carbazole derivative, with lattice parameters (a=8.0575 Å, b=13.4483 Å) and hydrogen-bonded networks stabilizing the structure . NMR (¹H/¹³C) and IR spectroscopy further confirm functional groups, such as the acetamide carbonyl stretch (~1650–1680 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

Derivatives of N-(9-ethyl-9H-carbazol-3-yl)acetamide exhibit antimicrobial activity, particularly against fungal strains. For instance, phenoxyacetamide analogues inhibit fungal plasma membrane ATPases, with IC₅₀ values in the micromolar range. Activity correlates with electron-withdrawing substituents on the aromatic ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for carbazole derivatives?

Discrepancies in reported crystal structures (e.g., bond lengths, torsion angles) may arise from dynamic disorder or refinement errors. Use the IUCr’s structure-validation tools (e.g., checkCIF) to flag outliers. For example, a refinement R-factor >0.08 in SHELXL may indicate overfitting; re-examining hydrogen-bonding networks or applying twinning corrections can improve accuracy . Comparative analysis with databases (e.g., Cambridge Structural Database) helps identify atypical geometry .

Q. What strategies optimize the synthesis of carbazole-acetamide derivatives for enhanced bioactivity?

Structure-activity relationship (SAR) studies suggest substituting the acetamide side chain with heterocycles (e.g., isoxazoles, oxadiazoles) improves antimicrobial potency. For example, replacing the phenyl group with a 5-methylisoxazole increased antifungal activity by 3-fold . Computational modeling (e.g., docking to ATPase binding pockets) guides rational design, while microwave-assisted synthesis reduces reaction times .

Q. How do solvent polarity and reaction conditions influence regioselectivity in carbazole functionalization?

Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the carbazole 3-position due to enhanced stabilization of intermediates. Kinetic studies show that maintaining anhydrous conditions minimizes byproducts (e.g., hydrolysis of chloroacetamide intermediates). For example, a 15% yield increase was achieved using molecular sieves in dichloromethane .

Q. What analytical methods are recommended for characterizing trace impurities in carbazole-acetamide samples?

High-resolution LC-MS (ESI+) identifies impurities down to 0.1% abundance. For example, a common byproduct is the hydrolyzed carboxylic acid derivative (m/z 279.12). Quantitative ¹⁹F NMR (if fluorine-containing analogs are synthesized) and differential scanning calorimetry (DSC) assess thermal stability and polymorphic purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.